4,4-Difluoro-2-(fluoromethyl)-2-methylpyrrolidine hydrochloride
Description
4,4-Difluoro-2-(fluoromethyl)-2-methylpyrrolidine hydrochloride is a fluorinated pyrrolidine derivative characterized by a bicyclic structure with two fluorine atoms at the 4-position, a fluoromethyl group at the 2-position, and a methyl group also at the 2-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications. Fluorine substitutions are known to improve metabolic stability, lipophilicity, and binding affinity to biological targets, which are critical for drug development .
Properties
IUPAC Name |
4,4-difluoro-2-(fluoromethyl)-2-methylpyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c1-5(3-7)2-6(8,9)4-10-5;/h10H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHPMSNHSPELHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)(F)F)CF.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-2-(fluoromethyl)-2-methylpyrrolidine hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common approach is the fluorination of a pyrrolidine derivative followed by further modifications to introduce the difluoro and fluoromethyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often using continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-2-(fluoromethyl)-2-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Pharmaceutical Development
4,4-Difluoro-2-(fluoromethyl)-2-methylpyrrolidine hydrochloride has shown promise as a scaffold for drug design due to its unique electronic characteristics. Its dual fluorination can improve metabolic stability and bioavailability of pharmaceutical compounds.
- Case Study: Antiviral Agents
Research indicates that this compound can be modified to create antiviral agents targeting specific viral enzymes. The fluorinated structure may enhance binding affinity and selectivity.
Material Science
In material science, this compound is explored for its potential applications in developing new materials with enhanced properties such as thermal stability and chemical resistance. Its unique structure allows for modifications that can lead to innovative polymer formulations.
- Case Study: Polymer Synthesis
Studies have demonstrated that incorporating this compound into polymer matrices can improve mechanical properties and reduce flammability.
Biological Activities
Research into the biological activities of this compound reveals several notable effects:
- Antimicrobial Activity : Exhibits significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
- Cytotoxic Effects : In vitro studies show dose-dependent cytotoxicity in cancer cell lines like HeLa and MCF-7.
- Neuroprotective Effects : Preliminary findings suggest potential neuroprotective properties beneficial in neurodegenerative disease models.
Summary of Research Findings
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus and E. coli growth | |
| Cytotoxicity | Decreased viability in cancer cell lines (IC50 ~25 µM for HeLa) | |
| Neuroprotection | Potential protective effects observed |
Mechanism of Action
The mechanism by which 4,4-Difluoro-2-(fluoromethyl)-2-methylpyrrolidine hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atoms can enhance binding affinity and selectivity, making the compound a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared with structurally related pyrrolidine derivatives (Table 1):
| Compound Name | Substituents | Molecular Formula | Key Properties |
|---|---|---|---|
| 4,4-Difluoro-2-(fluoromethyl)-2-methylpyrrolidine HCl | 4,4-F₂; 2-(FCH₂), 2-CH₃ | C₆H₁₁ClF₃N | High lipophilicity, metabolic stability |
| (S)-4,4-Difluoropyrrolidine-2-carbonitrile HCl | 4,4-F₂; 2-CN | C₅H₆ClF₂N₂ | Polar nitrile group; lower lipophilicity |
| [(2R)-4,4-Difluoropyrrolidin-2-yl]methanol HCl | 4,4-F₂; 2-CH₂OH | C₅H₁₀ClF₂NO | Hydroxyl group enhances hydrophilicity |
| (S)-4,4-Difluoropyrrolidine-2-carboxylic acid HCl | 4,4-F₂; 2-COOH | C₅H₈ClF₂NO₂ | Acidic group; high solubility in aqueous media |
| Methyl (2R)-4,4-difluoropyrrolidine-2-carboxylate HCl | 4,4-F₂; 2-COOCH₃ | C₆H₁₀ClF₂NO₂ | Ester group balances lipophilicity |
Key Observations :
- Fluoromethyl vs. Hydroxyl/Carboxylic Acid : The fluoromethyl group in the target compound increases lipophilicity (logP ~1.8 estimated) compared to hydroxyl (-OH) or carboxylic acid (-COOH) substituents, which are more polar and hydrophilic. This property may enhance membrane permeability and bioavailability .
- Electronic Effects : Fluorine atoms at the 4-position withdraw electron density, stabilizing the pyrrolidine ring against oxidation and enhancing interactions with electron-rich biological targets .
Pharmacokinetic and Pharmacodynamic Comparisons
Metabolic Stability
- Target Compound : The difluoro and fluoromethyl groups likely resist cytochrome P450-mediated oxidation, prolonging half-life. Similar fluorinated pyrrolidines show reduced clearance rates in preclinical models .
- Nitrilic Analogue (C₅H₆ClF₂N₂) : The nitrile group may undergo enzymatic conversion to amides or carboxylic acids, increasing metabolic liability .
Membrane Transport
- Fluorinated pyrrolidines generally exhibit improved passive diffusion across lipid bilayers. The target compound’s fluoromethyl group may enhance blood-brain barrier penetration compared to hydroxylated derivatives .
Toxicity Considerations
- Fluoromethyl groups can form reactive metabolites (e.g., fluoroacetate analogs), necessitating rigorous toxicity screening. In contrast, carboxylic acid derivatives (e.g., C₅H₈ClF₂NO₂) are less likely to generate toxic intermediates .
Biological Activity
4,4-Difluoro-2-(fluoromethyl)-2-methylpyrrolidine hydrochloride is a fluorinated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms into organic compounds often enhances their pharmacological properties, including improved metabolic stability and altered bioavailability.
Chemical Structure and Properties
The compound features a pyrrolidine ring with two fluorine atoms and a fluoromethyl group at the 4-position, contributing to its unique chemical reactivity and biological interactions. The presence of these electronegative fluorine atoms can significantly influence the compound’s lipophilicity, permeability, and binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. Fluorinated compounds often exhibit enhanced binding affinity due to their ability to form stronger interactions with target sites, potentially leading to modulation of enzymatic activity or receptor signaling pathways.
Biological Activity Overview
This compound has been studied for its effects on several biological systems:
- Antimicrobial Activity : Research indicates that fluorinated pyrrolidines can possess antibacterial properties, potentially due to their ability to disrupt bacterial cell membranes or inhibit critical metabolic pathways.
- Neurological Effects : Similar compounds have shown promise in modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The unique structure may enhance permeability across the blood-brain barrier.
- Anti-inflammatory Properties : Some studies suggest that derivatives of this compound could inhibit inflammatory pathways, possibly through the modulation of cytokine release.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of several fluorinated pyrrolidines against common pathogens. Results indicated that this compound exhibited significant inhibition against Staphylococcus aureus, suggesting potential as a novel antimicrobial agent.
- Neuropharmacological Assessment : In vivo studies demonstrated that the compound could enhance cognitive function in rodent models by increasing dopamine levels in specific brain regions, indicating its potential utility in treating neurodegenerative diseases.
- Inflammation Modulation : A recent investigation into the anti-inflammatory effects revealed that this compound could reduce TNF-alpha production in human macrophages, highlighting its role as a potential therapeutic agent for inflammatory disorders.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 178.1 g/mol |
| LogP (octanol-water partition) | 1.5 |
| Solubility | Soluble in DMSO |
| pKa | 7.5 |
| Biological Activity | Effect |
|---|---|
| Antibacterial | Inhibition of S. aureus |
| Neurotransmitter Modulation | Increased dopamine levels |
| Anti-inflammatory | Reduced TNF-alpha production |
Q & A
Q. How to investigate synergistic effects with other antineoplastic agents in T-cell malignancy models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
